molecular formula C18H15N3OS B3019233 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-38-4

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B3019233
M. Wt: 321.4
InChI Key: JZXASVZWPYWSSG-ZZEZOPTASA-N
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Description

The compound "4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzamide derivative with potential applications in various fields, including sensing, pharmaceuticals, and materials science. Benzamide derivatives are known for their diverse biological activities and their ability to form stable crystal structures, which can be useful in the design of functional materials .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions or condensation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions . Similarly, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state properties and molecular structure of benzamide derivatives . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules. The presence of a benzothiazole moiety in the compound suggests that it may exhibit interesting conformational features, as seen in other benzothiazole-containing compounds .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For example, the reaction of benzoyl cyanide with specific reagents can lead to rearrangements and the formation of oxazolyl benzamides . The cyano group in the compound of interest may also undergo reactions that could lead to the formation of new derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the trimethylbenzothiazole group can affect these properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's colorimetric sensing capabilities, as seen in the detection of fluoride anions by a benzamide derivative containing a dinitrophenyl group . The compound's reactivity towards fluoride anions suggests potential applications in sensing technologies.

Case Studies

Several benzamide derivatives have been studied for their biological activities. Some compounds have demonstrated psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities . These activities are often correlated with the compound's structural characteristics and physicochemical parameters. The compound "4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide" may also possess similar properties, making it a candidate for further biological studies.

properties

IUPAC Name

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-11-4-5-12(2)16-15(11)21(3)18(23-16)20-17(22)14-8-6-13(10-19)7-9-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXASVZWPYWSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

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